4-Butoxy-8-methyl-5H-pyrimido[5,4-b]indole
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Overview
Description
4-Butoxy-8-methyl-5H-pyrimido[5,4-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-8-methyl-5H-pyrimido[5,4-b]indole typically involves the annulation of a pyrimidine ring to an indole derivative. One common method includes the use of ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. This method involves a sequential combination of Sonogashira reaction with [3+3] cyclocondensation . Another approach involves the use of ytterbium-catalyzed cascade cyclization involving indoles, terminal alkynes, and aromatic aldehydes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-8-methyl-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole ring, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
4-Butoxy-8-methyl-5H-pyrimido[5,4-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-Butoxy-8-methyl-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
- 4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole
- 4,6-Dichloropyrimido[4,5-b]indole
Comparison: 4-Butoxy-8-methyl-5H-pyrimido[5,4-b]indole is unique due to its butoxy and methyl substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to biological targets .
Properties
CAS No. |
848688-65-3 |
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Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-butoxy-8-methyl-5H-pyrimido[5,4-b]indole |
InChI |
InChI=1S/C15H17N3O/c1-3-4-7-19-15-14-13(16-9-17-15)11-8-10(2)5-6-12(11)18-14/h5-6,8-9,18H,3-4,7H2,1-2H3 |
InChI Key |
MJISRSSBMBFIOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC=NC2=C1NC3=C2C=C(C=C3)C |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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